molecular formula C11H12O5S B6312751 Ethyl 3-(2-sulfophenyl)acrylate CAS No. 1683526-75-1

Ethyl 3-(2-sulfophenyl)acrylate

Cat. No.: B6312751
CAS No.: 1683526-75-1
M. Wt: 256.28 g/mol
InChI Key: AYDNHYOGOINHLA-BQYQJAHWSA-N
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Description

Ethyl 3-(2-sulfophenyl)acrylate is an α,β-unsaturated ester derivative featuring a sulfonated phenyl substituent at the β-position.

Properties

IUPAC Name

2-[(E)-3-ethoxy-3-oxoprop-1-enyl]benzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-2-16-11(12)8-7-9-5-3-4-6-10(9)17(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDNHYOGOINHLA-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=C1S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-sulfophenyl)acrylate typically involves the reaction of ethyl acrylate with a sulfophenyl derivative under controlled conditions. One common method includes the esterification of 3-(2-sulfophenyl)acrylic acid with ethanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. These processes involve the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine, resulting in efficient conversion to the desired ester .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-sulfophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfophenyl group to a sulfonamide.

    Substitution: The acrylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can react with the acrylate group under mild conditions.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted acrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-sulfophenyl)acrylate has numerous applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of functional polymers and copolymers.

    Biology: The compound is employed in the development of bioactive molecules and drug delivery systems.

    Medicine: It serves as a precursor for pharmaceuticals with potential therapeutic effects.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of ethyl 3-(2-sulfophenyl)acrylate involves its ability to undergo conjugate addition reactions. The acrylate group acts as an electrophile, reacting with nucleophiles to form stable adducts. This property is crucial in its applications in polymer synthesis and drug development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ in substituents on the phenyl ring or acrylate backbone, impacting physicochemical behavior:

Compound Name Substituent(s) Molecular Formula Key Properties References
Ethyl 3-(3,4-dihydroxyphenyl)acrylate 3,4-dihydroxyphenyl C₁₁H₁₂O₄ Antioxidant properties; reduced stability under lyophilization .
Ethyl 3-(4-hydroxyphenyl)acrylate 4-hydroxyphenyl C₁₁H₁₂O₃ Reduced abundance after lyophilization; polar but less acidic than sulfonated analogs .
Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate 3-(trifluoromethyl)phenyl, cyano C₁₃H₁₀F₃NO₂ High electrophilicity due to cyano and CF₃ groups; used in agrochemicals .
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate 4-chlorophenyl, cyano C₁₂H₁₀ClNO₂ Herbicidal activity; chlorophenyl enhances lipophilicity .
Ethyl (E)-3-(2,4,5-trimethoxyphenyl)acrylate 2,4,5-trimethoxyphenyl C₁₄H₁₈O₅ Methoxy groups improve metabolic stability; intermediate in drug synthesis .

Notes:

  • Sulfophenyl vs. Hydroxyphenyl: The sulfonic acid group in Ethyl 3-(2-sulfophenyl)acrylate is more acidic (pKa ~1-2) than phenolic -OH (pKa ~10), enhancing water solubility and ionic interactions.
  • Electron-Withdrawing Groups: Cyano and trifluoromethyl substituents (e.g., ) increase electrophilicity, favoring nucleophilic attack, whereas sulfonate groups may balance reactivity with solubility.
Antiviral Activity
  • CAPE Derivatives : Ethyl 3-(3,4-dihydroxyphenyl)acrylate (ethyl caffeate) and analogs exhibit anti-HIV activity by inhibiting viral replication .
  • Agrochemicals: Cyano-substituted acrylates (e.g., ) are used as herbicides or insecticides due to their electrophilic reactivity.
Material Science
  • Polymerization: α,β-unsaturated esters like ethyl acrylate (UN 1917) are monomers for plastics and adhesives . Sulfophenyl variants may serve as hydrophilic comonomers.
Stability and Processing
  • Lyophilization studies show that acrylates with hydroxyl or amine groups (e.g., ) are prone to degradation, whereas sulfonated derivatives may exhibit better stability in aqueous matrices.

Key Research Findings

Anti-HIV Activity : Ethyl 3-(3,4-dihydroxyphenyl)acrylate reduced HIV replication by 80% at 10 μM in vitro .

Agrochemical Performance: Ethyl 2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate demonstrated 95% inhibition of weed growth at 50 ppm .

Stability Challenges : Ethyl 3-(4-hydroxyphenyl)acrylate abundance decreased by 40% after lyophilization, highlighting processing limitations for polar acrylates .

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